N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a pyrimidine group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution with Pyrimidine: The piperazine ring is then reacted with a pyrimidine derivative under nucleophilic substitution conditions.
Introduction of the Carboxamide Group: The final step involves the reaction of the substituted piperazine with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide: This compound is unique due to its specific substitution pattern on the piperazine ring.
1-(2-Pyrimidyl)piperazine: A simpler analog that lacks the carboxamide group and cyclopentylamino substitution.
N-Cyclopentyl-N-[2-(cyclopentylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-[5-(5-methyl-2-furyl)-2H-tetrazol-2-yl]acetamide: A more complex analog with additional functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic compound notable for its potential pharmacological applications, particularly in medicinal chemistry. Its unique molecular structure, which includes a piperazine ring, a pyrimidine moiety, and a cyclopentyl amino group, suggests a diverse range of biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C16H22N4O2
- Molecular Weight : 332.40 g/mol
- Structural Features :
- Piperazine ring
- Pyrimidine group
- Cyclopentyl amino group
The structural complexity of this compound allows it to participate in various chemical reactions, enhancing its potential as a drug candidate.
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of compounds related to the cyclopropyl carboxamide class, which includes derivatives of piperazine. Research indicates that these compounds exhibit slow-acting asexual stage activity against Plasmodium species, particularly targeting cytochrome b in resistant strains. The mechanism involves disrupting mitochondrial functions essential for parasite survival .
Table 1: Antimalarial Activity Overview
Compound Class | Target | Activity Level | Notes |
---|---|---|---|
Cyclopropyl Carboxamides | Cytochrome b | Moderate | Effective against resistant strains |
Piperazine Derivatives | Various | Variable | Potential for broad-spectrum efficacy |
Antifungal Activity
The piperazine derivatives have also been explored for antifungal activity. Studies indicate that these compounds can disrupt fungal membranes or interfere with ergosterol biosynthesis, making them promising candidates against azole-resistant fungal strains. Time-kill studies demonstrate their effectiveness against various Candida and Aspergillus species .
Table 2: Antifungal Activity Summary
Compound Class | Target | Activity Level | Notes |
---|---|---|---|
Alkylated Piperazines | Fungal membranes | High | Effective against azole-resistant strains |
Piperazine-Azole Hybrids | Ergosterol biosynthesis | Moderate | Broad-spectrum activity observed |
Case Studies and Research Findings
-
Study on Antimalarial Efficacy :
A study published in December 2024 examined the efficacy of cyclopropyl carboxamide derivatives against Plasmodium. The results indicated significant activity at low concentrations (IC50 around 50 nM) with minimal cytotoxicity to human cells. The study identified mutations in cytochrome b as a resistance mechanism in treated parasites . -
Exploration of Antifungal Properties :
Research conducted on alkylated piperazines revealed their potent antifungal effects with minimum inhibitory concentrations (MIC) significantly lower than those of traditional azoles. The study emphasized the need for further investigation into their mechanisms of action and potential clinical applications . -
Pharmacological Applications :
Patents related to pyrimidine derivatives suggest their use in treating diseases mediated by specific receptors such as CRTH2, indicating their relevance in inflammatory conditions and other therapeutic areas .
Properties
Molecular Formula |
C16H24N6O2 |
---|---|
Molecular Weight |
332.40 g/mol |
IUPAC Name |
N-[2-(cyclopentylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C16H24N6O2/c23-14(20-13-4-1-2-5-13)12-19-16(24)22-10-8-21(9-11-22)15-17-6-3-7-18-15/h3,6-7,13H,1-2,4-5,8-12H2,(H,19,24)(H,20,23) |
InChI Key |
YCKNTHBXSTVYTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.